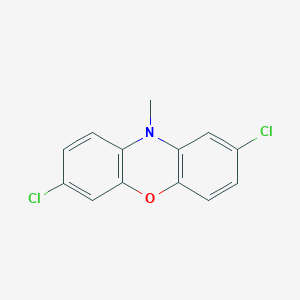

2,7-Dichloro-10-methyl-10H-phenoxazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

72403-89-5 |

|---|---|

Molecular Formula |

C13H9Cl2NO |

Molecular Weight |

266.12 g/mol |

IUPAC Name |

2,7-dichloro-10-methylphenoxazine |

InChI |

InChI=1S/C13H9Cl2NO/c1-16-10-4-2-9(15)7-13(10)17-12-5-3-8(14)6-11(12)16/h2-7H,1H3 |

InChI Key |

IDTWXXIYJOLBOK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)OC3=C1C=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,7 Dichloro 10 Methyl 10h Phenoxazine

Synthetic Routes to Halogenated Phenoxazine (B87303) Cores

The introduction of halogen atoms, particularly chlorine, onto the phenoxazine skeleton is a critical step in creating versatile intermediates for more complex derivatives. The 2,7-disubstitution pattern is common and can be achieved through several distinct strategies.

Direct dichlorination of the parent 10H-phenoxazine or its N-substituted derivatives represents a straightforward approach to the 2,7-dichloro framework. The phenoxazine ring system is electron-rich, making it susceptible to electrophilic aromatic substitution. The nitrogen and oxygen heteroatoms direct electrophiles primarily to the positions para to the oxygen (positions 3 and 7) and para to the nitrogen (positions 2 and 8, though sterically less favored than para-to-oxygen). However, the 2 and 7 positions are electronically activated and are common sites for substitution.

A common method for such transformations involves the use of a chlorinating agent in a suitable solvent, often with a catalyst. For instance, a procedure analogous to the dichlorination of fluorene (B118485) can be envisioned, where the aromatic substrate is reacted with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in a solvent such as glacial acetic acid. google.com The reaction may be catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃), to enhance the electrophilicity of the chlorine source and promote disubstitution. google.com

Table 1: Reagents for Electrophilic Dichlorination

| Chlorinating Agent | Catalyst (Typical) | Solvent (Typical) |

|---|---|---|

| Sulfuryl chloride (SO₂Cl₂) | Iron(III) chloride (FeCl₃) | Glacial Acetic Acid |

| N-Chlorosuccinimide (NCS) | Trifluoroacetic acid | Dichloromethane (DCM) |

The precise control of reaction conditions, including temperature and stoichiometry, is crucial to favor the desired 2,7-dichloro isomer and minimize the formation of other polychlorinated byproducts.

An alternative to direct halogenation of a pre-formed phenoxazine core is the construction of the ring system from appropriately substituted precursors. This convergent approach offers excellent control over the substitution pattern. The most common method is the oxidative condensation of a substituted 2-aminophenol (B121084).

In the context of synthesizing a 2,7-dichloro-10H-phenoxazine core, a key strategy involves the self-condensation of 2-amino-4-chlorophenol (B47367). Under oxidative conditions, two molecules of this precursor can couple to form the desired 2,7-dichlorophenoxazine skeleton. This reaction can be facilitated by chemical oxidants or enzymatic catalysts like laccase, which is known to mediate the formation of phenoxazine structures from aminophenol precursors. nih.gov Another powerful route is the condensation of a 2-aminophenol derivative with a catechol or quinone derivative. For example, the reaction of 2-amino-4-chlorophenol with 4-chlorocatechol (B124253) in the presence of an oxidizing agent would yield the 2,7-dichlorinated phenoxazine ring.

N-Alkylation Techniques for 10H-Phenoxazine Nitrogen Atom

The nitrogen atom of the 10H-phenoxazine core is a nucleophilic site that can be readily functionalized. N-alkylation, and specifically N-methylation, alters the electronic properties of the molecule, impacting its solubility, stability, and performance in applications like photoredox catalysis. nih.gov

The most common method for the N-methylation of 2,7-dichloro-10H-phenoxazine involves a standard nucleophilic substitution reaction. The secondary amine of the phenoxazine core (pKa ~23-25 in DMSO) is first deprotonated with a suitable base to form the corresponding amide anion. This highly nucleophilic anion then reacts with a methylating agent.

Common reagents for this two-step procedure are outlined below:

Table 2: Common Reagents for N-Methylation of Phenoxazine

| Base | Methylating Agent | Solvent |

|---|---|---|

| Sodium hydride (NaH) | Methyl iodide (CH₃I) | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Potassium carbonate (K₂CO₃) | Dimethyl sulfate (B86663) ((CH₃)₂SO₄) | Acetone, Acetonitrile |

Alternatively, the N-methyl group can be incorporated during the synthesis of the phenoxazine core itself. For instance, reacting 2-(N-methylamino)phenol with a suitable benzene (B151609) derivative can directly yield the N-methylated phenoxazine product. acs.orgsemanticscholar.org This approach can be more efficient as it avoids a separate alkylation step. acs.org

While standard base-mediated alkylation is effective, catalyst-assisted methods offer alternative pathways that can proceed under milder conditions. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C–N bonds. google.com In this context, a palladium or copper catalyst could be used to couple the 2,7-dichloro-10H-phenoxazine with a methyl source, although this is more commonly applied for N-arylation.

More directly, organocatalytic approaches can also be employed. For example, Brønsted acids have been shown to catalyze the C-H amination of arenes, suggesting that related acid-catalyzed pathways could be developed for N-alkylation of the phenoxazine nucleus under specific conditions. rsc.org

Advanced Chemical Transformations and Functionalization of the Phenoxazine Skeleton

The chlorine atoms at the 2 and 7 positions of 2,7-dichloro-10-methyl-10H-phenoxazine are versatile handles for introducing a wide range of functional groups. This functionalization is predominantly achieved through transition metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. google.com These transformations are key to tuning the optoelectronic properties of the phenoxazine core for use in organic light-emitting diodes (OLEDs) or as photoredox catalysts. nih.govresearchgate.net

Below is a summary of key transformations:

Table 3: Cross-Coupling Reactions for Functionalization of this compound

| Reaction Name | Catalyst System (Typical) | Reagent | Resulting Functional Group |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Pd(dppf)Cl₂ + Base (e.g., K₂CO₃, Cs₂CO₃) | Aryl/heteroaryl boronic acid or ester (R-B(OR)₂) | Aryl/heteroaryl (C-C bond) |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) + Base (e.g., NaOt-Bu) | Primary/secondary amine (R₂NH) | Substituted amine (C-N bond) |

| Sonogashira Coupling | Pd/Cu catalyst (e.g., Pd(PPh₃)₂Cl₂, CuI) + Base (e.g., Et₃N) | Terminal alkyne (R-C≡CH) | Alkynyl group (C-C bond) |

| Stille Coupling | Pd catalyst (e.g., Pd(PPh₃)₄) | Organostannane (R-SnBu₃) | Alkyl, vinyl, aryl group (C-C bond) |

| Cyanation | Pd or Ni catalyst (e.g., Pd(PPh₃)₄) | Zinc cyanide (Zn(CN)₂) | Nitrile/cyano group (-CN) |

These reactions allow for the systematic modification of the phenoxazine skeleton, enabling the synthesis of a diverse library of compounds with tailored electronic and photophysical properties derived from the this compound precursor.

Post-Synthetic Modifications on the this compound Scaffold

While direct post-synthetic modifications on the this compound scaffold are not extensively documented in dedicated studies, the reactivity of the phenoxazine core allows for several plausible transformations. The chlorine atoms at the 2 and 7 positions, being electron-withdrawing, deactivate the benzene rings towards electrophilic aromatic substitution. However, the nitrogen atom at the 10-position and the methyl group offer sites for chemical modification.

Furthermore, the general principles of post-synthetic modification (PSM), often applied to more complex structures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), can be conceptually extrapolated to discrete molecules like this compound. PSM strategies typically involve the chemical transformation of a pre-synthesized scaffold to introduce new functional groups or alter existing ones. For the target molecule, this could involve reactions such as oxidation of the methyl group or transformations involving the heteroatoms, provided suitable reagents and conditions are employed.

Cross-Coupling Reactions for Further Derivatization

The presence of two chlorine atoms on the phenoxazine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups and the synthesis of a diverse library of derivatives.

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds by coupling an organoboron reagent with a halide. For this compound, a Suzuki-Miyaura coupling with an aryl or vinyl boronic acid could be employed to introduce new aromatic or olefinic substituents at the 2 and 7 positions. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. For instance, catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used.

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds by coupling an amine with an aryl halide. nih.gov This would allow for the introduction of primary or secondary amines at the 2 and 7 positions of the phenoxazine core, leading to the synthesis of novel amino-phenoxazine derivatives. nih.gov The choice of a bulky, electron-rich phosphine (B1218219) ligand is often critical for the success of these reactions. youtube.com

The following table summarizes representative conditions for these cross-coupling reactions, extrapolated from studies on similar dihalo-aromatic systems.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2,7-Diaryl-10-methyl-10H-phenoxazine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 2,7-Diamino-10-methyl-10H-phenoxazine derivative |

Regioselective Synthesis of this compound Isomers

The synthesis of specific isomers of substituted phenoxazines requires careful control of the reaction conditions and choice of starting materials. The regioselective synthesis of 2,7-disubstituted phenoxazines, including the dichloro-isomer, can be challenging due to the potential for the formation of other isomers (e.g., 2,8- or 3,7-disubstituted).

One common approach to phenoxazine synthesis is the Ullmann condensation, which involves the reaction of a 2-aminophenol with a dihalobenzene in the presence of a copper catalyst. wikipedia.org To achieve the desired 2,7-substitution pattern, a symmetrically substituted 4-chloro-2-aminophenol could be reacted with a 1,4-dihalobenzene. Alternatively, the reaction of 2-amino-4-chlorophenol with 1-bromo-4-chlorobenzene (B145707) under Ullmann conditions could be explored, although this might lead to a mixture of products.

Another strategy involves the cyclization of a pre-functionalized diaryl ether. For instance, the synthesis of a diaryl ether from 4-chloroaniline (B138754) and 2-bromo-5-chlorophenol, followed by an intramolecular cyclization, could potentially lead to the 2,7-dichloro-phenoxazine core. Subsequent N-methylation would yield the final product.

The regioselectivity of these reactions is often influenced by the electronic and steric properties of the substituents on the starting materials. For instance, in the synthesis of fluorescent alkoxy-substituted phenazines, regioselectivity was achieved through a strategy involving Buchwald-Hartwig amination followed by tandem catalytic reduction and oxidative cyclization. libretexts.org A similar approach could potentially be adapted for the synthesis of dichlorophenoxazine isomers.

Atom-Economic and Sustainable Synthesis Approaches for Phenoxazine Derivatives

The principles of green chemistry and atom economy are increasingly important in modern organic synthesis. nih.gov Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in the synthesis into the final product.

Traditional phenoxazine syntheses, such as the Ullmann condensation, often suffer from low atom economy due to the use of stoichiometric amounts of copper and the generation of significant inorganic waste. wikipedia.org To address these limitations, researchers are exploring more sustainable and atom-economic approaches.

Catalytic Alternatives: The development of highly efficient catalytic systems, particularly those based on palladium for cross-coupling reactions, contributes to improved atom economy by reducing the amount of catalyst required. Furthermore, metal-free synthetic routes are being investigated. For example, a transition-metal-free formal synthesis of phenoxazine has been reported, relying on the O-arylation of a phenol (B47542) with a diaryliodonium salt. nih.gov

Greener Solvents and Conditions: The use of environmentally benign solvents, or even solvent-free conditions, is a key aspect of sustainable synthesis. nih.gov Microwave-assisted and ultrasound-mediated syntheses of phenoxazine derivatives have been shown to reduce reaction times and improve yields, contributing to a greener process. nih.gov

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel without isolation of intermediates (one-pot reactions) can significantly improve efficiency and reduce waste. A one-pot synthesis of a benzo[a]phenoxazine derivative has been reported, highlighting the potential of this approach in the synthesis of complex phenoxazine structures. nih.gov

The following table provides a conceptual comparison of a traditional versus a more sustainable approach to phenoxazine synthesis.

| Feature | Traditional Approach (e.g., Ullmann) | Sustainable Approach (Conceptual) |

| Catalyst | Stoichiometric Copper | Catalytic Palladium or Metal-Free |

| Solvent | High-boiling polar solvents (e.g., DMF) | Greener solvents (e.g., water, ethanol) or solvent-free |

| Energy Input | High temperatures, long reaction times | Microwave or ultrasound irradiation |

| Atom Economy | Lower | Potentially higher |

| Waste Generation | Significant inorganic salts | Reduced waste |

By embracing these greener and more atom-economical strategies, the synthesis of this compound and its derivatives can be made more efficient and environmentally responsible.

Structural Elucidation and Solid State Characteristics of 2,7 Dichloro 10 Methyl 10h Phenoxazine

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental to confirming the chemical identity and electronic environment of 2,7-Dichloro-10-methyl-10H-phenoxazine. Each technique provides unique insights into the molecular framework.

High-Resolution NMR Spectroscopy for Positional Confirmation (¹H, ¹³C, ¹⁵N)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR confirms the connectivity of atoms and the position of substituents on the phenoxazine (B87303) core.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. Due to the symmetrical substitution at the 2 and 7 positions, the aromatic region would be simplified. The protons at positions 1 and 8 would be equivalent, as would the protons at positions 3 and 6, and 4 and 5. The N-methyl group would appear as a sharp singlet, typically in the range of 3.0–3.5 ppm. The aromatic protons would resonate further downfield, generally between 6.5 and 7.5 ppm, with their exact chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the chlorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this symmetrically substituted compound, fewer than the total 13 carbon signals are expected. The N-methyl carbon would produce a signal at high field (typically 30-40 ppm). The twelve aromatic carbons would yield six distinct signals. The carbons bearing the chlorine atoms (C-2 and C-7) would be shifted downfield, while the other carbons would appear in the typical aromatic region (110-150 ppm).

¹⁵N NMR Spectroscopy: ¹⁵N NMR, while less common, offers direct insight into the electronic environment of the nitrogen atom within the phenoxazine ring. The chemical shift of the nitrogen atom would be influenced by the N-methylation and the electronic effects of the chloro-substituents on the aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 3.2 - 3.4 (singlet) | 35 - 40 |

| H-1, H-8 | 6.8 - 7.0 (doublet) | 115 - 120 (C-1, C-8) |

| H-3, H-6 | 6.9 - 7.1 (doublet of doublets) | 125 - 130 (C-3, C-6) |

| H-4, H-5 | 6.6 - 6.8 (doublet) | 120 - 125 (C-4, C-5) |

| - | - | 128 - 133 (C-2, C-7) |

| - | - | 142 - 146 (C-4a, C-5a) |

| - | - | 118 - 122 (C-9a, C-10a) |

| Note: These are estimated values based on known substituent effects on the phenoxazine scaffold. Actual experimental values may vary. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum would confirm the presence of key structural features. Characteristic aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The region between 1450 and 1600 cm⁻¹ would display aromatic C=C stretching bands. The C-N stretching of the tertiary amine within the phenoxazine ring typically appears in the 1200-1350 cm⁻¹ region. A strong absorption corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetrical vibrations of the aromatic rings are often strong in the Raman spectrum. Resonance Raman studies on related phenoxazine radical cations have shown that the technique is sensitive to the electronic structure of the heterocyclic core. For the neutral molecule, key bands would correspond to the symmetric breathing modes of the aromatic rings and C-Cl stretching.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3150 | FT-IR, Raman |

| Aliphatic C-H Stretch (N-CH₃) | 2850 - 2960 | FT-IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FT-IR, Raman |

| C-N Stretch | 1200 - 1350 | FT-IR |

| C-O-C Asymmetric Stretch | 1230 - 1270 | FT-IR |

| C-Cl Stretch | 600 - 800 | FT-IR, Raman |

| Note: These are characteristic frequency ranges for the specified functional groups. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₃H₉Cl₂NO), the calculated monoisotopic mass is approximately 281.00 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in a cluster of peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a relative intensity ratio of approximately 9:6:1.

The fragmentation pattern upon electron impact ionization would likely involve the loss of the N-methyl group (a loss of 15 Da) to form a stable phenoxazine cation. Subsequent fragmentation could involve the sequential loss of chlorine atoms or cleavage of the heterocyclic ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 281 | Molecular ion (for ³⁵Cl isotopes) |

| [M+2]⁺ | 283 | Molecular ion (one ³⁵Cl, one ³⁷Cl) |

| [M+4]⁺ | 285 | Molecular ion (two ³⁷Cl isotopes) |

| [M-CH₃]⁺ | 266 | Loss of a methyl radical |

| [M-Cl]⁺ | 246 | Loss of a chlorine radical |

| Note: m/z values correspond to the most abundant isotopes. |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, conformation, and intermolecular interactions.

Determination of Crystal Structure and Unit Cell Parameters

Analysis of a suitable single crystal of this compound would yield its crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This data defines the fundamental repeating unit of the crystal lattice. Studies on similar phenoxazine derivatives have revealed crystallization in common space groups such as monoclinic P2₁/c or orthorhombic Pna2₁. researchgate.net The unit cell parameters would be unique to the specific crystalline form of the title compound.

Table 4: Hypothetical Crystal Data for this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 - 9.5 |

| b (Å) | 10.0 - 11.0 |

| c (Å) | 14.0 - 15.0 |

| β (°) | 100 - 105 |

| Volume (ų) | 1300 - 1500 |

| Z (Molecules/unit cell) | 4 |

| Note: This table is illustrative, based on data for related phenoxazine structures, and does not represent experimental data for the title compound. |

Electronic Structure and Photophysical Properties of 2,7 Dichloro 10 Methyl 10h Phenoxazine

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are indispensable tools for predicting and understanding the electronic behavior of molecules, offering insights that complement experimental findings. Methodologies such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard for investigating the ground and excited states of organic molecules like phenoxazine (B87303) derivatives. rsc.org

Time-Dependent DFT (TDDFT) for Excited State Energies and Transitions

Specific Time-Dependent DFT (TD-DFT) calculations detailing the excited state energies and transition characteristics for 2,7-Dichloro-10-methyl-10H-phenoxazine have not been reported in the surveyed literature.

TD-DFT is a standard computational method for investigating the electronic excited states of molecules. rsc.org It is used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-visible spectra, and oscillator strengths, which relate to the intensity of the absorption bands. nih.gov For phenoxazine derivatives, TD-DFT calculations can elucidate the nature of the electronic transitions, such as whether they are localized on the phenoxazine core or involve charge-transfer (CT) character from the donor (phenoxazine) to an acceptor moiety. nih.gov These calculations are fundamental for interpreting experimental spectra and understanding the processes that follow photoexcitation. rsc.org

Absorption and Emission Spectroscopy

Spectroscopic techniques provide direct experimental data on the interaction of molecules with light, revealing key information about their electronic structure and excited-state behavior.

Electronic Absorption Spectra in Various Solvents

Published electronic absorption spectra for this compound in a range of solvents could not be located.

The electronic absorption spectrum of a phenoxazine derivative typically displays strong absorption bands in the UV or visible region, corresponding to π→π* transitions. nih.govnih.gov The position and intensity of these bands can be sensitive to the solvent environment, a phenomenon known as solvatochromism. edinst.com When the polarity of the solvent is increased, a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum can occur, depending on the relative stabilization of the ground and excited states. nih.govedinst.com Studying these shifts provides insight into the change in the molecule's dipole moment upon excitation. nih.gov

Fluorescence Emission Characteristics (λmax, Quantum Yield, Stokes Shift)

Specific experimental data on the fluorescence emission maximum (λmax), fluorescence quantum yield (ΦF), and Stokes shift for this compound are not available in the reviewed scientific literature.

Many phenoxazine derivatives are fluorescent, emitting light upon relaxation from an excited electronic state. uci.edu The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band. nih.gov The difference in wavelength (or energy) between the absorption maximum and the emission maximum is known as the Stokes shift. uni-leipzig.descirp.org A large Stokes shift is often desirable for applications in fluorescence imaging to minimize self-absorption. wikipedia.orgaps.org

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. iphy.ac.cn It is a crucial parameter for applications requiring bright emission, such as in organic light-emitting diodes (OLEDs) or fluorescent probes. uci.edu

Table 2: Key Fluorescence Parameters and Their Significance

| Parameter | Description | Importance |

|---|---|---|

| Emission λmax | Wavelength of maximum fluorescence intensity. | Determines the color of the emitted light. |

| Quantum Yield (ΦF) | Efficiency of the fluorescence process (emitted/absorbed photons). | Indicates the brightness of the fluorophore. |

Singlet and Triplet Excited State Energetics

Quantitative data on the singlet (S₁) and triplet (T₁) excited state energies for this compound are not documented in the available literature.

Upon absorption of a photon, a molecule is promoted to a singlet excited state (S₁). From here, it can relax back to the ground state via fluorescence or undergo intersystem crossing (ISC) to a triplet excited state (T₁). researchgate.net The energy of the S₁ and T₁ states, and the energy gap between them (ΔEST), are fundamental properties that dictate the photophysical behavior of the molecule. researchgate.net Phenoxazines used in applications like thermally activated delayed fluorescence (TADF) or photoredox catalysis are specifically engineered to control these energies. uci.eduresearchgate.net A small ΔEST facilitates reverse intersystem crossing (RISC) from the triplet state back to the singlet state, enhancing emission efficiency. uci.edu The triplet state energy (ET) is particularly important in photocatalysis, as it determines the energy available for transfer to other molecules. researchgate.net

Influence of Environmental Factors on Photophysical Behavior

The photophysical properties of fluorescent molecules like this compound are intricately linked to their immediate surroundings. Factors such as solvent polarity and viscosity can significantly alter the energy landscape of the excited states, thereby affecting the emission characteristics.

The viscosity of the medium also plays a crucial role, primarily by restricting intramolecular motions. For many fluorescent dyes, non-radiative decay pathways can be activated through molecular vibrations or rotations. In a highly viscous environment, these motions are hindered, which can lead to a decrease in the rate of non-radiative decay and, consequently, an increase in the fluorescence quantum yield.

Table 1: Expected Influence of Solvent Properties on the Photophysical Parameters of this compound

| Solvent Property | Expected Effect on Emission Maximum (λem) | Expected Effect on Fluorescence Quantum Yield (Φf) |

| Increasing Polarity | Red-shift (longer wavelength) | May decrease due to stabilization of charge transfer states that can have non-radiative decay pathways |

| Increasing Viscosity | Minimal shift | Likely to increase |

Photophysical Dynamics

Excited State Lifetimes (Fluorescence, Phosphorescence)

The excited state lifetime is a critical parameter that defines the average time a molecule spends in the excited state before returning to the ground state. The fluorescence lifetime (τf) is typically in the nanosecond range for organic fluorophores. For phenoxazine derivatives, the lifetime is influenced by the nature and position of substituents. The presence of chlorine atoms, being heavy atoms, could potentially enhance intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁), which might lead to a shortening of the fluorescence lifetime and the possibility of observing phosphorescence.

Phosphorescence, the emission of light from a triplet excited state, is characterized by a much longer lifetime (microseconds to seconds) compared to fluorescence. The efficiency of phosphorescence is dependent on the rate of intersystem crossing. While room temperature phosphorescence is rare for purely organic molecules in fluid solutions due to quenching by molecular oxygen, it can sometimes be observed in rigid matrices or with appropriate molecular design.

Non-Radiative Decay Pathways

Non-radiative decay processes compete with fluorescence and phosphorescence, providing alternative routes for the excited molecule to return to the ground state without emitting a photon. The primary non-radiative pathways include internal conversion and intersystem crossing.

Internal conversion is the isoenergetic transition between electronic states of the same multiplicity (e.g., S₁ → S₀). This process is often facilitated by vibrational relaxation and is more efficient when the energy gap between the states is small.

Intersystem crossing is a transition between states of different multiplicity (e.g., S₁ → T₁). As mentioned, the presence of heavy atoms like chlorine in the structure of this compound is expected to enhance the spin-orbit coupling, thereby increasing the probability of intersystem crossing. This would populate the triplet state, which can then either phosphoresce or return to the ground state non-radiatively.

Intermolecular Energy Transfer Processes

Once a molecule is in its excited state, it can transfer its excitation energy to a nearby ground-state molecule, a process known as intermolecular energy transfer. This can occur through two primary mechanisms: Förster resonance energy transfer (FRET) and Dexter energy transfer.

FRET is a non-radiative dipole-dipole coupling process that can occur over relatively long distances (typically 1-10 nm). Its efficiency is highly dependent on the spectral overlap between the emission spectrum of the donor (the initially excited molecule) and the absorption spectrum of the acceptor.

Dexter energy transfer is a short-range process that requires orbital overlap between the donor and acceptor molecules, effectively an exchange of electrons.

For this compound to act as an efficient energy donor, it would need to have a significant fluorescence quantum yield and good spectral overlap with the absorption of a suitable acceptor. Conversely, it could act as an energy acceptor if its absorption spectrum overlaps with the emission of a suitable donor. The specific potential for intermolecular energy transfer would depend on the particular donor-acceptor pair and their spatial proximity.

Electrochemical Behavior and Redox Chemistry of 2,7 Dichloro 10 Methyl 10h Phenoxazine

Cyclic Voltammetry and Chronoamperometry Studies

Studies on various N-substituted phenoxazines indicate that they are electrochemically active, typically undergoing quasi-reversible oxidation processes at low positive potentials. researchgate.net The general behavior involves the removal of an electron from the phenoxazine (B87303) core to form a radical cation. The stability and potential of this process are influenced by the nature and position of substituents on the aromatic rings and the nitrogen atom. For instance, electron-donating groups tend to lower the oxidation potential, while electron-withdrawing groups, such as the chloro-substituents at the 2 and 7 positions, would be expected to increase the potential required for oxidation compared to the unsubstituted parent compound. However, without specific experimental data from cyclic voltammetry or chronoamperometry for 2,7-Dichloro-10-methyl-10H-phenoxazine, its exact potentials and the kinetics of its electron transfer remain uncharacterized.

Determination of Oxidation and Reduction Potentials

There are no published values for the specific oxidation and reduction potentials of this compound. For comparison, other N-substituted phenoxazines have shown formal redox potentials in the range of +0.39 to +0.45 V (versus a Saturated Calomel Electrode, SCE). researchgate.net The presence of two electron-withdrawing chlorine atoms on the phenoxazine skeleton would theoretically shift the oxidation potential to more positive values.

Reversibility and Diffusion Control of Electrochemical Processes

The electrochemical oxidation of many phenoxazine derivatives is known to be a diffusion-controlled process. researchgate.net This indicates that the rate of the reaction is governed by the speed at which the molecule can travel from the bulk solution to the electrode surface. The reversibility of the process, which describes the stability and chemical fate of the electrochemically generated species, has not been determined for this compound.

Formation and Stability of Radical Cations and Anions

Phenoxazine derivatives are well-known for their ability to form stable radical cations upon one-electron oxidation. nih.gov These radical cations are often colored, allowing their formation to be observed visually and by spectroscopic methods. The stability of these radicals is a key feature of the phenoxazine scaffold. While it is highly probable that this compound forms a corresponding radical cation, specific studies on its stability, lifetime, and potential decomposition pathways are absent from the literature. The formation of radical anions through electrochemical reduction is less commonly reported for this class of compounds and has not been documented for this specific molecule.

Spectroelectrochemical Analysis

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide insights into the structural and electronic properties of redox species. This technique is particularly useful for studying the colored radical cations of phenoxazines.

In-situ Monitoring of Spectral Changes during Redox Events

There are no spectroelectrochemical studies specifically monitoring the spectral changes of this compound during redox events. For other N-substituted phenoxazines, the formation of the radical cation is accompanied by the appearance of characteristic absorption bands in the visible spectrum. For example, some N-substituted phenoxazine radical cations exhibit absorbance peaks around 385, 410, and 530 nm. researchgate.net It is plausible that the radical cation of this compound would also have a distinct absorption spectrum, but this has yet to be experimentally verified.

Identification of Electrogenerated Species (e.g., by EPR spectroscopy)

Electron Paramagnetic Resonance (EPR) spectroscopy is a definitive technique for the detection and characterization of radical species. It provides direct evidence for the existence of radical cations and can offer information about the distribution of the unpaired electron within the molecule. While EPR has been used to study radicals of other heterocyclic systems, no EPR spectra or analysis for the radical cation of this compound have been reported.

Influence of Halogenation and N-Methylation on Redox Properties

The electrochemical behavior of the phenoxazine core is significantly modulated by the nature and position of its substituents. In the case of this compound, the presence of both halogen atoms and an N-alkyl group introduces competing electronic effects that collectively determine its redox properties. The interplay of these substituents—the electron-withdrawing chloro groups and the electron-donating N-methyl group—dictates the ease with which the molecule undergoes oxidation and reduction.

The oxidation of phenoxazine derivatives proceeds via the removal of an electron from the nitrogen atom, forming a radical cation. The stability of this radical cation, and thus the potential at which this oxidation occurs, is highly sensitive to the electronic environment of the phenoxazine ring system.

Influence of Halogenation:

The chlorine atoms at the 2 and 7 positions of the phenoxazine ring exert a strong electron-withdrawing effect through induction. This withdrawal of electron density from the aromatic system makes the nitrogen atom's lone pair of electrons less available for removal. Consequently, a higher potential is required to oxidize the molecule. This phenomenon is a general trend observed in substituted aromatic compounds, where electron-withdrawing groups render the system less susceptible to oxidation. Research on substituted phenoxazines has shown that the introduction of such groups shifts the oxidation potential to more positive values. acs.org

Influence of N-Methylation:

Conversely, the methyl group attached to the nitrogen atom at the 10-position is an electron-donating group. Alkyl groups, through an inductive effect, push electron density towards the nitrogen atom. This increase in electron density at the redox center facilitates the removal of an electron, thereby lowering the energy required for oxidation. As a result, N-alkylation of phenoxazines generally leads to a lower oxidation potential compared to the unsubstituted parent compound. Studies on various N-substituted phenoxazines have demonstrated that these derivatives are more easily oxidized. For instance, the formal redox potentials for a series of N-substituted phenoxazines have been reported in the range of 0.39 to 0.45 V vs. SCE. researchgate.net

Combined Effect in this compound:

In this compound, these two opposing effects are at play. The two chloro groups significantly increase the oxidation potential, while the N-methyl group works to decrease it. The net effect on the redox potential is a result of the balance between these electronic influences. It is anticipated that the strong electron-withdrawing nature of the two chlorine atoms will have a more pronounced impact than the electron-donating effect of a single methyl group. Therefore, the oxidation potential of this compound is expected to be higher than that of 10-methylphenoxazine (B188465) and likely higher than that of the parent phenoxazine.

The following table provides a comparative overview of the expected trends in the redox potentials of related phenoxazine derivatives, illustrating the influence of substitution.

| Compound Name | Substituents | Expected Effect on Oxidation Potential |

| 10H-Phenoxazine | None (Parent Compound) | Baseline |

| 10-Methyl-10H-phenoxazine | N-Methyl (Electron-donating) | Lower than Phenoxazine |

| 2,7-Dichloro-10H-phenoxazine | 2,7-Dichloro (Electron-withdrawing) | Higher than Phenoxazine |

| This compound | 2,7-Dichloro and N-Methyl | Higher than 10-Methylphenoxazine |

This intricate balance of substituent effects allows for the fine-tuning of the redox properties of phenoxazine derivatives, making them suitable for a variety of applications where specific electrochemical behavior is required. The precise determination of the redox potential of this compound through experimental methods such as cyclic voltammetry would provide valuable quantitative insight into the interplay of these electronic effects.

Structure Property Relationships in 2,7 Dichloro 10 Methyl 10h Phenoxazine

Correlating Halogenation Effects with Electronic and Photophysical Properties

The introduction of halogen atoms onto the phenoxazine (B87303) scaffold is a powerful strategy for modulating its molecular properties. nih.gov Halogenation, particularly at the 2 and 7 positions, directly influences the electron density distribution across the aromatic system, which in turn alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov These changes have profound effects on the molecule's absorption and emission spectra, as well as its redox potentials.

Chlorine substituents exert two primary electronic effects: a negative inductive effect (-I) and a positive resonance effect (+R). auburn.edu

Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma (σ) bond framework. quora.com This effect is generally dominant and leads to a stabilization of the HOMO level, making the molecule more difficult to oxidize. This withdrawal of electron density deactivates the aromatic ring compared to unsubstituted benzene (B151609). quora.comresearchgate.net

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the phenoxazine core. quora.com This donation of electron density partially counteracts the inductive effect. While the -I effect of halogens is typically stronger than their +R effect, the resonance donation still plays a crucial role in directing the molecule's reactivity and influencing its electronic transitions. chemistrysteps.com

The chlorine atoms at the 2 and 7 positions are located on the periphery of the molecule and are not expected to introduce significant steric strain that would drastically alter the core conformation. The primary conformational influence remains the balance between the sp² hybridization of the aromatic carbons and the sp³ character of the central nitrogen and oxygen atoms. This folded structure helps to minimize steric interactions and is a key feature of the phenoxazine scaffold.

N-Methylation's Influence on Molecular and Electronic Characteristics

The substituent on the nitrogen atom at the 10-position has a critical impact on the electronic properties and excited-state dynamics of the phenoxazine core. Replacing the hydrogen of a secondary amine (10H-phenoxazine) or an aryl group of an N-aryl phenoxazine with a methyl group imparts distinct characteristics.

The N-methyl group is an electron-donating group. This alkyl substitution increases the electron density on the nitrogen atom and, by extension, the entire phenoxazine system. This leads to a destabilization (raising) of the HOMO energy level, making the 10-methyl-10H-phenoxazine core easier to oxidize compared to N-H or N-aryl phenoxazines. researchgate.net

Furthermore, the nature of the N-substituent influences the pathways for excited-state decay. In N-aryl phenoxazines, photoinduced charge transfer (CT) to the N-aryl substituent can facilitate efficient intersystem crossing (ISC) to generate long-lived triplet excited states. nih.gov By replacing the aryl group with a methyl group, which cannot act as a low-energy electron acceptor, the probability of such CT-mediated ISC is reduced. This often results in molecules with higher fluorescence quantum yields and a greater likelihood of reacting from short-lived singlet excited states. nih.gov

Comparative Analysis with Non-Halogenated and Other Substituted Phenoxazines

To understand the specific impact of the 2,7-dichloro and 10-methyl substitutions, it is instructive to compare the properties of 2,7-Dichloro-10-methyl-10H-phenoxazine with its parent compounds and other analogues. The following table summarizes key electronic and photophysical data for related phenoxazine derivatives, providing a framework for estimating the properties of the target molecule.

| Compound | Substituents | Oxidation Potential (E½ vs SCE) | Absorption Max (λabs, nm) | Emission Max (λem, nm) |

|---|---|---|---|---|

| 10-Hexyl-10H-phenoxazine | 10-Hexyl | ~0.5 V - 0.6 V | ~320, 375 | ~400 |

| 3,7-Dibromo-10-hexadecyl-10H-phenoxazine | 3,7-Dibromo, 10-Hexadecyl | Not Reported | ~320 (π-π*), ~440 (CT) | Not Reported |

| N-Phenyl-phenoxazine | 10-Phenyl | 0.69 V | 310, 368 | 383 |

| 3,7-bis(Trifluoromethyl)-10-(2-naphthyl)-10H-phenoxazine | 3,7-di(CF₃), 10-(2-Naphthyl) | 1.02 V | 310, 360 | 376 |

Data compiled from related studies for comparative purposes. nih.govnih.govnih.gov

From this comparison, we can infer the following for this compound:

Oxidation Potential: The electron-withdrawing chlorine atoms will increase the oxidation potential relative to the non-halogenated 10-Hexyl-10H-phenoxazine. The value is expected to be higher than ~0.6 V, likely approaching the values seen for other electron-deficient phenoxazines.

Absorption/Emission: Halogenation tends to cause a red-shift (bathochromic shift) in the absorption and emission spectra due to perturbation of the HOMO and LUMO energy levels. nih.gov Therefore, the absorption and emission maxima for the 2,7-dichloro derivative are expected to be at longer wavelengths than for the parent 10-methyl-10H-phenoxazine.

Rational Design Principles for Modulating Phenoxazine Properties through Substitution

The structure-property relationships observed in substituted phenoxazines provide clear principles for the rational design of new materials. rsc.org

Tuning Redox Potentials: The oxidation potential of the phenoxazine core can be systematically adjusted. Electron-donating groups (like alkyls at the N-position or methoxy (B1213986) groups on the core) lower the oxidation potential, making the molecule a stronger electron donor. nih.govacs.org Conversely, electron-withdrawing groups (like halogens, nitriles, or trifluoromethyl groups) raise the oxidation potential, increasing the molecule's stability against oxidation. nih.gov

Controlling Optical Properties: The absorption and emission wavelengths can be controlled by extending the π-conjugation of the core or by adding substituents that modify the HOMO-LUMO gap. nih.gov Attaching aryl groups to the core, for example, can red-shift the absorption into the visible spectrum. nih.gov

Modulating Excited-State Dynamics: The choice of N-substituent is critical for controlling whether the molecule reacts from a singlet or triplet excited state. N-aryl groups with low-lying π* orbitals (e.g., naphthyl) can promote intersystem crossing to the triplet state, which is desirable for applications like photoredox catalysis that benefit from long-lived excited states. nih.gov N-alkyl groups tend to favor fluorescence and reactions from the singlet state. nih.gov

By strategically combining these principles, phenoxazine derivatives like this compound can be seen as a scaffold where the properties are fine-tuned by the specific combination of halogen and alkyl substituents to achieve a desired balance of electronic, photophysical, and conformational characteristics.

Applications in Materials Science and Chemical Sensing Non Biological Focus

Organic Electronic and Optoelectronic Materials

Phenoxazine (B87303) and its derivatives are highly valued in organic electronics for their strong electron-donating nature, which facilitates charge separation and transport in various devices.

The core function of the phenoxazine unit in organic electronics is to serve as a potent electron donor (D) in molecules designed with a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) architecture. beilstein-journals.orgrsc.org In these systems, the phenoxazine moiety is covalently linked to an electron-deficient (acceptor) unit. This arrangement leads to the spatial separation of the Highest Occupied Molecular Orbital (HOMO), which is typically localized on the electron-rich phenoxazine donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor. rsc.org

This separation of orbitals is fundamental to the function of many organic electronic materials. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating an intramolecular charge-transfer (ICT) state. The energy and efficiency of this charge transfer can be finely tuned by modifying the chemical structure of both the donor and acceptor units. For 2,7-dichloro-10-methyl-10H-phenoxazine, the electron-withdrawing chlorine atoms would be expected to lower the HOMO energy level compared to an unsubstituted phenoxazine, which can influence the molecule's oxidation potential and the energy of the resulting charge-transfer state. The N-methyl group ensures a stable linkage and influences the dihedral angle between the donor and acceptor planes, affecting the degree of electronic communication. nih.gov

| Architecture Type | Donor (D) Unit | Acceptor (A) Unit Examples | Key Property | Reference |

|---|---|---|---|---|

| D-A | Phenoxazine | Dibenzo[a,j]phenazine | Thermally Activated Delayed Fluorescence (TADF) | beilstein-journals.org |

| D-A-D | Phenoxazine | Benzo[c] nih.govnewiridium.comnih.govthiadiazole | Small Singlet-Triplet Energy Gap (ΔEST) | rsc.org |

| D-A-D | Phenoxazine | Quinoxaline | Tunable Emission Wavelengths | rsc.org |

The D-A structures utilizing phenoxazine donors are particularly significant in the field of Organic Light-Emitting Diodes (OLEDs). A key application is in the development of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). beilstein-journals.orgdtu.dk In TADF materials, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is minimized. This small energy gap allows triplet excitons, which are typically non-emissive in fluorescent OLEDs and constitute 75% of the excitons formed, to be converted back into emissive singlet excitons through reverse intersystem crossing (rISC). The use of phenoxazine as the donor and a suitable acceptor can create a significant spatial separation of the HOMO and LUMO, which is a crucial strategy for minimizing ΔE_ST. rsc.org OLEDs fabricated with phenoxazine-based D-A emitters have achieved high external quantum efficiencies (EQE), surpassing the theoretical limit for conventional fluorescent emitters. beilstein-journals.org

While less common than in OLEDs, the charge-transporting properties of phenoxazine derivatives also make them potential candidates for use in Organic Field-Effect Transistors (OFETs), typically as the p-type (hole-transporting) semiconductor. The ability of the phenoxazine core to be readily oxidized (lose an electron) facilitates the movement of positive charge carriers through the material.

| Compound Architecture | Donor | Acceptor | Max. EQE in OLED | Emission Type | Reference |

|---|---|---|---|---|---|

| D-A | Phenoxazine | Dibenzo[a,j]phenazine | 11% | TADF | beilstein-journals.org |

Phenoxazine derivatives have emerged as a powerful class of metal-free, organic photoredox catalysts. newiridium.comnih.gov Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, thereby enabling a wide range of chemical transformations under mild conditions. beilstein-journals.orgprinceton.edu N-substituted phenoxazines are particularly effective as strongly reducing catalysts upon photoexcitation. nih.govnih.gov

The catalytic cycle begins with the absorption of a photon, which promotes the phenoxazine catalyst to an excited state (PC*). This excited state is a much stronger reductant than the ground state and can donate an electron to a suitable substrate, initiating a radical-based reaction pathway. The resulting oxidized catalyst (PC•+) is then returned to its ground state by a sacrificial electron donor in the reaction mixture. The electrochemical and photophysical properties of these catalysts, such as their absorption wavelength, excited-state lifetime, and reduction potential, can be systematically tuned by adding substituents to the phenoxazine core or the N-aryl/alkyl group. nih.gov For this compound, the chlorine atoms would increase the oxidation potential of the catalyst, while the N-methyl group provides stability. These catalysts have been successfully applied in reactions such as organocatalyzed atom transfer radical polymerization (O-ATRP) to synthesize well-defined polymers. nih.govnewiridium.comnih.gov

| Catalyst | Ground State Oxidation Potential (V vs SCE) | Excited State Reduction Potential (V vs SCE) | Application | Reference |

|---|---|---|---|---|

| N-phenylphenoxazine | +0.77 | -2.19 | O-ATRP | nih.gov |

| N-(2-naphthyl)phenoxazine | +0.79 | -2.22 | O-ATRP | nih.gov |

| N-phenyl-3,7-di(tert-butyl)phenoxazine | +0.66 | -2.29 | O-ATRP | nih.gov |

In Dye-Sensitized Solar Cells (DSSCs), the phenoxazine moiety is used as the electron-donating core for metal-free organic dyes. researchgate.netdiva-portal.org These dyes are adsorbed onto the surface of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). The structure of these dyes generally follows a D-π-A design, where the phenoxazine donor is connected to an acceptor/anchoring group (like cyanoacrylic acid) via a π-conjugated bridge. nih.gov

Upon absorbing sunlight, the dye is excited, and an electron is transferred from the phenoxazine donor, through the bridge, to the acceptor, and is subsequently injected into the conduction band of the TiO₂. rsc.org The oxidized dye is then regenerated by a redox electrolyte, completing the circuit. Phenoxazine-based dyes have achieved impressive power conversion efficiencies, making them a viable alternative to more expensive ruthenium-based sensitizers. diva-portal.org The addition of substituents like chlorine atoms to the phenoxazine core can modulate the dye's absorption spectrum and energy levels, providing a strategy to optimize device performance.

| Dye Designation | Power Conversion Efficiency (η) | Open-Circuit Voltage (Voc) [mV] | Short-Circuit Current (Jsc) [mA cm-2] | Reference |

|---|---|---|---|---|

| Dye 1 (Phenoxazine-based) | 6.03% | 720 | 12.3 | diva-portal.org |

| Dye 2 (Phenoxazine-based) | 7.40% | 760 | 13.8 | diva-portal.org |

| Dye 3 (with extra donor unit) | 7.10% | 800 | 13.3 | diva-portal.org |

Advanced Chemical Sensing Platforms

The sensitive photophysical response of phenoxazine derivatives to their local environment makes them excellent candidates for the development of chemical sensors.

Phenoxazine derivatives, particularly fused systems like benzo[a]phenoxazines, have been engineered to act as reversible, fluorescent optical probes for detecting pH changes. acs.orgnih.govresearchgate.net These probes are designed to exhibit a significant change in their absorption or, more commonly, their fluorescence emission in response to variations in proton concentration.

The sensing mechanism often relies on the protonation and deprotonation of a specific functional group attached to the phenoxazine core. For instance, probes have been designed with pyridinium (B92312) structures that contain a nitrogen atom susceptible to protonation at acidic pH. acs.orgnih.gov This event fundamentally alters the electronic properties of the molecule. In many designs, the probe's fluorescence is "quenched" (turned off) at a certain pH through a Photo-induced Electron Transfer (PET) process. researchgate.net Protonation of the receptor site can inhibit this PET process, causing the fluorescence to be "turned on." The relationship between pH and fluorescence intensity is typically strongest around the pKa value of the probe's ionizable group, and probes can be designed with different pKa values to target specific pH ranges. acs.orgnih.gov This functionality allows for real-time monitoring of pH in various chemical systems.

| Probe Structure | pKa | Emission Range (nm) | Fluorescence Change | Reference |

|---|---|---|---|---|

| Benzo[a]phenoxazine-pyridinium 1 | 2.7 | 625-850 | Reversible enhancement | acs.orgnih.gov |

| Benzo[a]phenoxazine-pyridinium 2 | 5.8 | 625-850 | Reversible enhancement | acs.orgnih.gov |

| Benzo[a]phenoxazine-pyridinium 3 | 7.1 | 625-850 | Reversible enhancement | acs.orgnih.gov |

Exploration in Non-Biological Ion and Small Molecule Detection

There is no available research detailing the use of this compound as a chemosensor for the detection of non-biological ions or small molecules. The design of chemical sensors often relies on the strategic functionalization of a core fluorophore or electroactive molecule to induce a measurable response upon binding with a target analyte. While the phenoxazine core is a promising candidate for such applications, the specific sensing capabilities of the 2,7-dichloro-10-methyl derivative have not been investigated or reported. Consequently, there is no data on its selectivity, sensitivity, or the mechanisms of interaction with any specific non-biological ions or small molecules.

Functional Polymers and Supramolecular Assemblies incorporating this compound

Similarly, the scientific literature lacks any reports on the synthesis or characterization of functional polymers or supramolecular assemblies that incorporate the this compound unit. The development of functional polymers often involves the polymerization of monomers containing specific electroactive or photoresponsive units. The properties of the resulting polymer, such as its conductivity, photoluminescence, or self-assembly behavior, are directly influenced by the nature of the monomer.

Although phenoxazine-containing polymers have been synthesized and studied for applications in organic electronics and sensing, there are no published studies that have utilized this compound as a monomer or a component in such materials. Research into the supramolecular chemistry of phenoxazine derivatives is also an active area, with a focus on understanding how non-covalent interactions can be used to control the assembly of these molecules into well-defined architectures. However, no studies have specifically focused on the supramolecular behavior of this compound.

Stability and Degradation Pathways of 2,7 Dichloro 10 Methyl 10h Phenoxazine

Photostability and Photodegradation Mechanisms

Phenoxazine (B87303) derivatives are known to be photosensitive, a characteristic that can be both a functional feature and a stability concern. The interaction of 2,7-Dichloro-10-methyl-10H-phenoxazine with light can lead to chemical transformations that alter its desired electronic and optical properties.

The photostability of phenoxazine compounds is highly dependent on the solvent environment. researchgate.netchemistryviews.org Studies on phenoxazine and its derivatives have consistently shown a significantly accelerated rate of photodegradation in halogenated solvents, such as chloroform, compared to non-halogenated solvents like toluene. researchgate.netchemistryviews.org Upon exposure to UV light in a chloroform solution, a rapid discoloration is often observed, indicating the decomposition of the phenoxazine structure. chemistryviews.org In contrast, solutions in non-halogenated solvents exhibit greater stability under similar irradiation conditions. researchgate.net

Table 1: Relative Photostability of Phenoxazine Derivatives in Different Solvent Types

| Solvent Type | Relative Degradation Rate | Observed Phenomena |

| Halogenated (e.g., Chloroform) | High | Rapid discoloration and fluorescence changes upon UV irradiation. chemistryviews.org |

| Non-halogenated (e.g., Toluene) | Low | Significantly slower degradation under UV exposure. researchgate.net |

The photodegradation of phenoxazines in halogenated solvents is understood to proceed via a radical-mediated mechanism. chemistryviews.org The process is initiated by the photoexcitation of the phenoxazine molecule, which can then interact with the solvent. In the case of chloroform (CHCl₃), the excited phenoxazine derivative can abstract a hydrogen atom, leading to the formation of a phenoxazinyl radical and a trichloromethyl radical (•CCl₃).

The characterization of photodegradation products is essential for fully understanding the degradation pathway. For phenoxazine itself, irradiation in chloroform has been shown to produce defined oligomers. chemistryviews.org These oligomeric structures incorporate a carbon atom that is believed to originate from the solvent molecule, consistent with the proposed radical mechanism. chemistryviews.org

The primary techniques used to identify and characterize these products include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the degradation products. researchgate.netnih.gov

Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity. researchgate.netnih.gov

UV-Vis Absorption Spectroscopy: To monitor the disappearance of the parent compound and the appearance of new chromophores over time. researchgate.netnih.gov

For this compound, while specific degradation products have not been detailed in the literature, it is anticipated that similar pathways involving oligomerization and reactions with solvent-derived radicals would occur. The presence of the chloro- and methyl-substituents would likely influence the specific nature of the final products.

Thermal Stability and Degradation Profiles

In addition to photostability, thermal stability is a critical parameter for materials used in electronic devices, where elevated temperatures can be encountered during fabrication and operation. Phenoxazine-based materials generally exhibit good thermal stability. nih.gov

Thermogravimetric analysis (TGA) is commonly used to assess thermal stability by measuring the temperature at which a material undergoes significant weight loss (decomposition temperature, Td). Studies on various phenoxazine derivatives designed for applications like organic light-emitting diodes (OLEDs) have reported high decomposition temperatures, often exceeding 300 °C. For example, certain phenoxazine-pyridazine derivatives show 5% weight loss temperatures at 314 °C and 336 °C. nih.gov Similarly, phenoxazine-dibenzothiophene sulfoximine emitters have shown decomposition temperatures around 320-355 °C. mdpi.com

Based on these findings for structurally related compounds, this compound is expected to possess high thermal stability, making it suitable for applications that require thermal processing or operate at elevated temperatures.

Table 2: Thermal Properties of Representative Phenoxazine Derivatives

| Compound Type | Decomposition Temp. (Td) at 5% Weight Loss | Glass Transition Temp. (Tg) |

| Phenoxazine-Pyridazine Derivatives nih.gov | 314 - 336 °C | 80 °C (for one derivative) |

| Phenoxazine-Dibenzothiophene Sulfoximine Emitters mdpi.com | 320 - 355 °C | 98 - 117 °C |

| Phenoxazine-based Conjugated Polymers acs.org | Not specified | 112 - 230 °C |

Strategies for Enhancing Chemical Stability in Device Applications

Given the susceptibility of the phenoxazine core to photodegradation, particularly in the presence of halogenated species, several strategies can be employed to enhance the chemical stability of materials like this compound in device applications.

Molecular Design and Substitution: Strategic substitution on the phenoxazine ring can significantly alter its stability. For example, it has been shown that blocking the most reactive sites of the phenoxazine core can suppress photoreactivity. researchgate.net Kinetic studies have demonstrated that the quantum yield of photodegradation can be reduced by a factor of over 1000 through appropriate substitution patterns. researchgate.netnih.gov Therefore, the existing 2,7-dichloro and 10-methyl substitutions on the target compound already represent a modification from the parent phenoxazine that influences its stability profile. Further optimization of substituent groups could offer a pathway to even more robust molecules.

Encapsulation and Device Architecture: In solid-state devices, the immediate environment of the molecule is critical. Encapsulating the active organic layers with barrier films that prevent the ingress of oxygen, moisture, and other reactive species is a standard and effective method for improving device lifetime. Furthermore, careful selection of adjacent materials in the device stack to avoid chemical incompatibilities or the presence of residual halogenated compounds from processing steps is crucial. researchgate.net

By combining these molecular design and device engineering approaches, the inherent chemical stability of this compound can be leveraged while mitigating its degradation pathways, ultimately leading to more durable and reliable electronic devices. chemistryviews.org

Advanced Computational and Theoretical Studies

High-Level Quantum Chemical Calculations for Precise Electronic Structure Parameters

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in elucidating the electronic properties of phenoxazine (B87303) derivatives. nih.govnih.gov These methods provide accurate descriptions of ground-state and excited-state features, which are crucial for understanding a molecule's potential in various applications. nih.govnih.gov

For 2,7-Dichloro-10-methyl-10H-phenoxazine, DFT calculations would be used to determine key electronic structure parameters. The process typically involves geometry optimization of the molecule to find its lowest energy conformation, followed by calculation of molecular orbitals, charge distribution, and other electronic descriptors.

Key calculated parameters include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO level relates to the electron-donating ability, while the LUMO level relates to the electron-accepting ability. The HOMO-LUMO energy gap (Eg) is a primary indicator of the molecule's kinetic stability and optical properties. nih.gov

Dipole Moment and Polarizability: These parameters describe the molecule's response to an external electric field and are important for understanding intermolecular interactions.

Absorption Spectra: TD-DFT calculations are employed to predict the molecule's UV-Visible absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. nih.govnih.gov This is essential for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) or dye-sensitized solar cells (DSSCs). nih.govresearchgate.net

Table 9.1: Representative Electronic Properties of Phenoxazine Derivatives Calculated via DFT

| Parameter | Phenoxazine (Parent) | This compound (Predicted) | Rationale for Predicted Values |

| HOMO Energy | ~ -5.1 eV | Lower (e.g., ~ -5.4 eV) | Electron-withdrawing chloro groups stabilize the HOMO level. |

| LUMO Energy | ~ -0.8 eV | Lower (e.g., ~ -1.2 eV) | Chloro groups also lower the LUMO energy. |

| Energy Gap (Eg) | ~ 4.3 eV | Similar or slightly larger | The stabilization of both HOMO and LUMO can result in a comparable or slightly altered energy gap. |

| Max Absorption (λmax) | ~ 315 nm | Hypsochromic shift (e.g., < 315 nm) | The larger energy gap would correspond to absorption at a shorter wavelength. |

Note: The values for this compound are illustrative predictions based on established effects of halogen substituents on aromatic systems.

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

While quantum mechanics excels at describing the electronic structure of single molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into intermolecular interactions and bulk properties. mdpi.com

For this compound, MD simulations would be employed to understand its behavior in different solvents. A simulation would typically involve placing one or more molecules of the compound into a box filled with solvent molecules (e.g., water, chloroform, or THF). The interactions between all atoms are described by a force field, and the system's evolution is simulated over nanoseconds or longer.

Key insights from MD simulations would include:

Solvation Structure: Analysis of the simulation can reveal the structure of the solvent shell around the phenoxazine molecule. Radial distribution functions would show the probability of finding solvent molecules at a certain distance from different parts of the solute, such as the hydrophobic aromatic rings or the polar chlorine atoms.

Intermolecular Interactions: MD simulations can quantify the types and strengths of interactions between the solute and solvent, including van der Waals forces, dipole-dipole interactions, and, if applicable, hydrogen bonds. nih.gov For this compound in a polar solvent, significant dipole-dipole interactions involving the C-Cl bonds would be expected.

Thermodynamic Properties: Advanced MD techniques can be used to calculate thermodynamic properties like the free energy of solvation, which is crucial for predicting solubility and partitioning behavior.

Although specific MD studies on this compound are not widely available, simulations on related polybenzoxazine systems have been used to investigate hydrogen-bonded networks and how they are influenced by surrounding water molecules. nih.gov

Crystal Structure Prediction Methodologies Applied to this compound

Understanding the solid-state packing of a molecule is vital for controlling the properties of crystalline materials. Crystal Structure Prediction (CSP) is a computational methodology that aims to predict the most stable crystal structures (polymorphs) of a compound from its molecular structure alone. umons.ac.be

The application of CSP to this compound would follow a multi-step process:

Conformational Analysis: The first step is to identify all low-energy conformations of the isolated molecule. For a semi-rigid molecule like this, the number of conformers is small.

Crystal Packing Generation: A large number of plausible crystal packings are generated using algorithms that explore different space groups and arrangements of the molecule within the crystal lattice. This can result in thousands of candidate structures. umons.ac.be

Energy Ranking and Refinement: The generated structures are initially ranked using computationally inexpensive force fields. The most promising low-energy candidates are then re-ranked and refined using more accurate methods, typically DFT calculations that can account for the subtle intermolecular interactions, including dispersion forces, that govern crystal packing. umons.ac.be

For the parent phenoxazine molecule, a combined experimental and CSP study revealed that it crystallizes in a classic herringbone arrangement, a packing motif typical for aromatic molecules, which is primarily driven by weak van der Waals interactions. umons.ac.be For this compound, the substituents would significantly influence the packing. The N-methyl group precludes the N-H···O hydrogen bonding seen in the parent compound, while the chlorine atoms would introduce potential for C-H···Cl or Cl···Cl interactions, which could favor alternative packing motifs to accommodate these stronger directional forces. Structural studies of other substituted phenoxazines confirm that different substituents lead to varied crystal packings and space groups. researchgate.netacs.org

Mechanistic Studies of Reaction Pathways in Phenoxazine Synthesis and Degradation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates to determine activation energies and reaction kinetics.

Synthesis Pathways: The synthesis of the phenoxazine core can be achieved through several routes, such as the condensation of 2-aminophenol (B121084) derivatives or transition-metal-catalyzed N-arylation reactions. acs.orgnih.gov For this compound, a plausible synthesis could involve the cyclization of a precursor diaryl ether. Computational studies would model the proposed reaction steps, calculating the energies of reactants, intermediates, transition states, and products. This allows for the comparison of different synthetic routes to identify the most energetically favorable pathway, potentially guiding the choice of catalysts and reaction conditions.

Degradation Pathways: Phenoxazine and its derivatives are known to be susceptible to photodegradation, particularly in halogenated solvents. chemistryviews.orgresearchgate.net Computational studies are crucial for elucidating the mechanisms of this degradation. The process would be modeled by:

Using TD-DFT to simulate the absorption of UV light and identify the nature of the relevant excited states (e.g., singlet or triplet states). nih.gov

Mapping the potential energy surface of the excited state to find low-energy pathways for chemical reactions.

For a halogenated compound like this compound, a likely degradation pathway involves the photo-induced cleavage of a carbon-chlorine bond, leading to the formation of radical species that can initiate further reactions. chemistryviews.orgresearchgate.net Theoretical studies can calculate the bond dissociation energies and the energy barriers for such cleavage, explaining the molecule's photostability or lack thereof. nih.gov

Computational Screening for Novel Phenoxazine-based Materials

The versatility of the phenoxazine scaffold makes it an attractive building block for a wide range of functional materials, including those for OLEDs, solar cells, and redox flow batteries. nih.gov Computational screening, often referred to as high-throughput virtual screening, accelerates the discovery of new materials by evaluating the properties of thousands of candidate molecules in silico before committing to costly and time-consuming laboratory synthesis.

The workflow for screening novel phenoxazine-based materials typically involves:

Library Generation: A large virtual library of candidate molecules is created by systematically modifying the core structure of this compound with various other functional groups at different positions.

Property Calculation: For each molecule in the library, key performance-related properties are calculated. For example, in screening for redox flow battery materials, the redox potential is a critical parameter. acs.org For OLED materials, the HOMO-LUMO gap and triplet state energies are crucial.

Data-Driven Modeling: As calculating properties for thousands of molecules with high-level DFT can be computationally prohibitive, a hybrid approach is often used. DFT calculations are performed on a smaller, representative subset of the library. This data is then used to train a machine learning (ML) model that can predict the properties of the remaining molecules in the library almost instantaneously. researchgate.netchemrxiv.orgresearchgate.net

Candidate Selection: The screening process identifies a small number of top-performing candidates that meet the desired criteria (e.g., high redox potential, specific color emission). These "hits" are then prioritized for experimental synthesis and characterization.

This approach has been successfully applied to phenazine (B1670421) derivatives (a structurally related class) to identify promising candidates for redox-flow batteries, demonstrating the power of combining DFT with machine learning to accelerate materials discovery. acs.orgchemrxiv.org

Future Research Trajectories and Emerging Directions

Exploration of Hybrid Organic-Inorganic Materials Incorporating 2,7-Dichloro-10-methyl-10H-phenoxazine

The integration of organic molecules with inorganic frameworks is a rapidly advancing area of materials science, yielding hybrid materials with synergistic properties. The incorporation of this compound into such systems is a promising avenue for creating materials with tailored electronic, optical, and thermal characteristics.

Future research will likely focus on incorporating this phenoxazine (B87303) derivative into various inorganic matrices, such as silicates, titania, and polyhedral oligomeric silsesquioxanes (POSS). nih.gov The sol-gel process is a versatile method for preparing these organic-inorganic hybrids. researchgate.net For instance, blending a benzoxazine (B1645224) monomer, a related heterocyclic compound, with a titania precursor has been shown to decrease the polymerization temperature and enhance the thermal stability and char yield of the resulting hybrid material. researchgate.net Similar strategies could be employed with this compound to create novel composites.